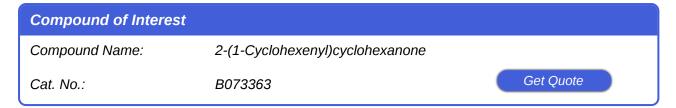


# A Technical Guide to the Physicochemical Properties of 2-(1-Cyclohexenyl)cyclohexanone

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**2-(1-Cyclohexenyl)cyclohexanone**, a bicyclic ketone, is a significant intermediate in organic synthesis. Its unique structure, featuring a cyclohexanone ring fused with a cyclohexenyl moiety, provides a versatile scaffold for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] This technical guide provides an in-depth overview of the core physicochemical properties of **2-(1-Cyclohexenyl)cyclohexanone**, detailed experimental protocols for their determination, and a summary of its known reactivity and synthesis.

#### **Physicochemical Properties**

The fundamental physicochemical characteristics of **2-(1-Cyclohexenyl)cyclohexanone** are summarized in the tables below. These properties are crucial for its handling, application in synthetic protocols, and for predicting its behavior in various chemical and biological systems.

## **General and Physical Properties**



Property	Value	Source(s)
Molecular Formula	C12H18O	[1][2][3][4]
Molecular Weight	178.27 g/mol	[1][2][3][4]
Appearance	Colorless to light yellow liquid	[1]
Odor	Faint	[1]
Melting Point	-77.9 °C	[2][3]
Boiling Point	265 °C at 760 mmHg	[2][3][5][6]
Density	0.998 g/cm <sup>3</sup>	[2][5][6]
Refractive Index	1.5060	[2][5][6]

#### **Solubility**

There are conflicting reports regarding the solubility of **2-(1-Cyclohexenyl)cyclohexanone**. Several chemical data suppliers state that it is soluble in water and insoluble in alcohol.[1][2][3] [4] This is chemically counterintuitive for a molecule with a significant hydrocarbon backbone and a single polar ketone group. Typically, such a molecule would be expected to have low solubility in water and good solubility in organic solvents like ethanol. The solubility of the related compound, cyclohexanone, is listed as slightly soluble in water and miscible with common organic solvents.[7] It is likely that the reported solubility data for **2-(1-Cyclohexenyl)cyclohexanone** in common databases is erroneous. Experimental verification is recommended.

## **Experimental Protocols**

Detailed methodologies for the determination of key physicochemical and spectroscopic properties are provided below.

#### **Determination of Melting Point**

The melting point of **2-(1-Cyclohexenyl)cyclohexanone**, being well below ambient temperature, would be determined using a low-temperature apparatus.



#### Protocol:

- A small sample of the compound is placed in a capillary tube.
- The capillary tube is placed in a cryostat or a specialized low-temperature melting point apparatus.
- The sample is cooled until frozen.
- The temperature is then slowly increased at a controlled rate (e.g., 1-2 °C/min).
- The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

#### **Determination of Boiling Point**

The boiling point at atmospheric pressure can be determined by distillation.

#### Protocol:

- A sample of **2-(1-Cyclohexenyl)cyclohexanone** is placed in a round-bottom flask.
- A distillation apparatus is assembled with a condenser and a collection flask. A thermometer
  is positioned so that the bulb is just below the side arm of the distillation head.
- The flask is heated gently.
- The temperature at which the liquid boils and the vapor condenses on the thermometer,
   resulting in a stable temperature reading, is recorded as the boiling point.

#### **Spectroscopic Analysis**

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol:



- A drop of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film.
- Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR)
  accessory by placing a drop of the sample directly on the ATR crystal.
- The sample is scanned with infrared radiation over a typical range of 4000-400 cm<sup>-1</sup>.
- The resulting spectrum, a plot of transmittance versus wavenumber, is analyzed for characteristic absorption bands. For **2-(1-Cyclohexenyl)cyclohexanone**, key peaks would include a strong C=O stretch around 1715 cm<sup>-1</sup> and C=C stretch around 1650 cm<sup>-1</sup>.

Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy provide detailed information about the molecular structure.

#### Protocol:

- Approximately 10-20 mg of 2-(1-Cyclohexenyl)cyclohexanone is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in an NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- The NMR tube is placed in the spectrometer.
- For ¹H NMR, the sample is subjected to a strong magnetic field and radiofrequency pulses to obtain the spectrum.
- For <sup>13</sup>C NMR, similar principles apply, but different pulse sequences and acquisition times are used to account for the lower natural abundance and sensitivity of the <sup>13</sup>C nucleus.
- The resulting spectra, showing chemical shifts, signal integrations, and coupling patterns, are analyzed to elucidate the structure.

## **Chemical Synthesis and Reactivity**

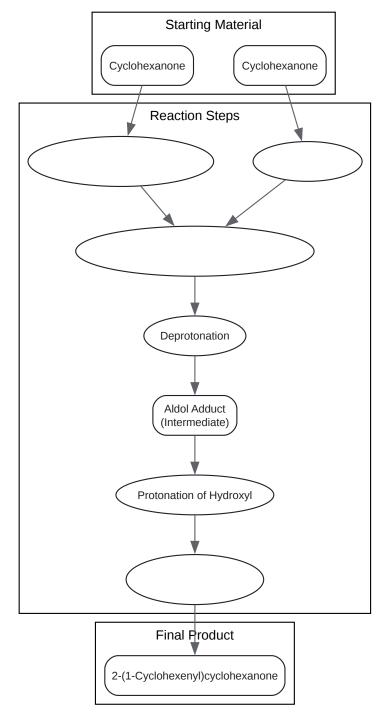
**2-(1-Cyclohexenyl)cyclohexanone** is primarily synthesized via the self-condensation of cyclohexanone. This reaction is typically catalyzed by an acid or base.



## **Synthesis Workflow**

The acid-catalyzed self-condensation of cyclohexanone proceeds through an aldol-type reaction followed by dehydration.





Synthesis of 2-(1-Cyclohexenyl)cyclohexanone

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Caption: Acid-catalyzed self-condensation of cyclohexanone.



## **Biological Activity and Signaling Pathways**

Currently, there is a lack of direct evidence in the scientific literature detailing specific biological signaling pathways in which **2-(1-Cyclohexenyl)cyclohexanone** is involved. However, the broader class of cyclohexenone derivatives has been investigated for various biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. Some of these effects in related molecules have been linked to the modulation of the NF-kB signaling pathway. Given its use as a starting material for the synthesis of analgesics, further research into the biological targets of **2-(1-Cyclohexenyl)cyclohexanone** is warranted.

#### Conclusion

**2-(1-Cyclohexenyl)cyclohexanone** is a well-characterized organic compound with established physicochemical properties that make it a valuable intermediate in synthetic chemistry. This guide provides a comprehensive summary of these properties and the experimental protocols for their determination. While its direct biological activity is not yet fully elucidated, its structural relationship to biologically active cyclohexenones suggests potential for future applications in drug discovery and development. Further investigation is needed to resolve inconsistencies in reported solubility data and to explore its potential biological targets and mechanisms of action.

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